

4-Amino-3,5-dibromopyridine molecular weight and formula

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Compound of Interest

Compound Name: 4-Amino-3,5-dibromopyridine

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An In-depth Technical Guide to 4-Amino-3,5-dibromopyridine

For researchers, scientists, and professionals in drug development, **4-Amino-3,5-dibromopyridine** is a key heterocyclic intermediate with significant applications in organic synthesis. Its distinct structure, featuring a pyridine core with an amino group and two bromine atoms, serves as a versatile scaffold for creating complex molecules, particularly in the pharmaceutical and agrochemical sectors. This guide provides a comprehensive overview of its fundamental properties and detailed experimental protocols for its synthesis.

Core Molecular Data

The fundamental quantitative data for **4-Amino-3,5-dibromopyridine** is summarized in the table below, providing a clear reference for its molecular characteristics.

Property	Value	Citations
Molecular Formula	C ₅ H ₄ Br ₂ N ₂	[1] [2] [3]
Molecular Weight	251.91 g/mol	[1] [2] [3]
Exact Mass	251.87207 Da	[1]
IUPAC Name	3,5-dibromopyridin-4-amine	[1] [3]
CAS Number	84539-34-4	[2] [4]
Melting Point	165-170 °C	

Synthesis and Experimental Protocols

The synthesis of **4-Amino-3,5-dibromopyridine** can be achieved through various methods. Below are detailed experimental protocols for common laboratory-scale preparations.

Synthesis from 4-Aminopyridine using N-Bromosuccinimide (NBS)

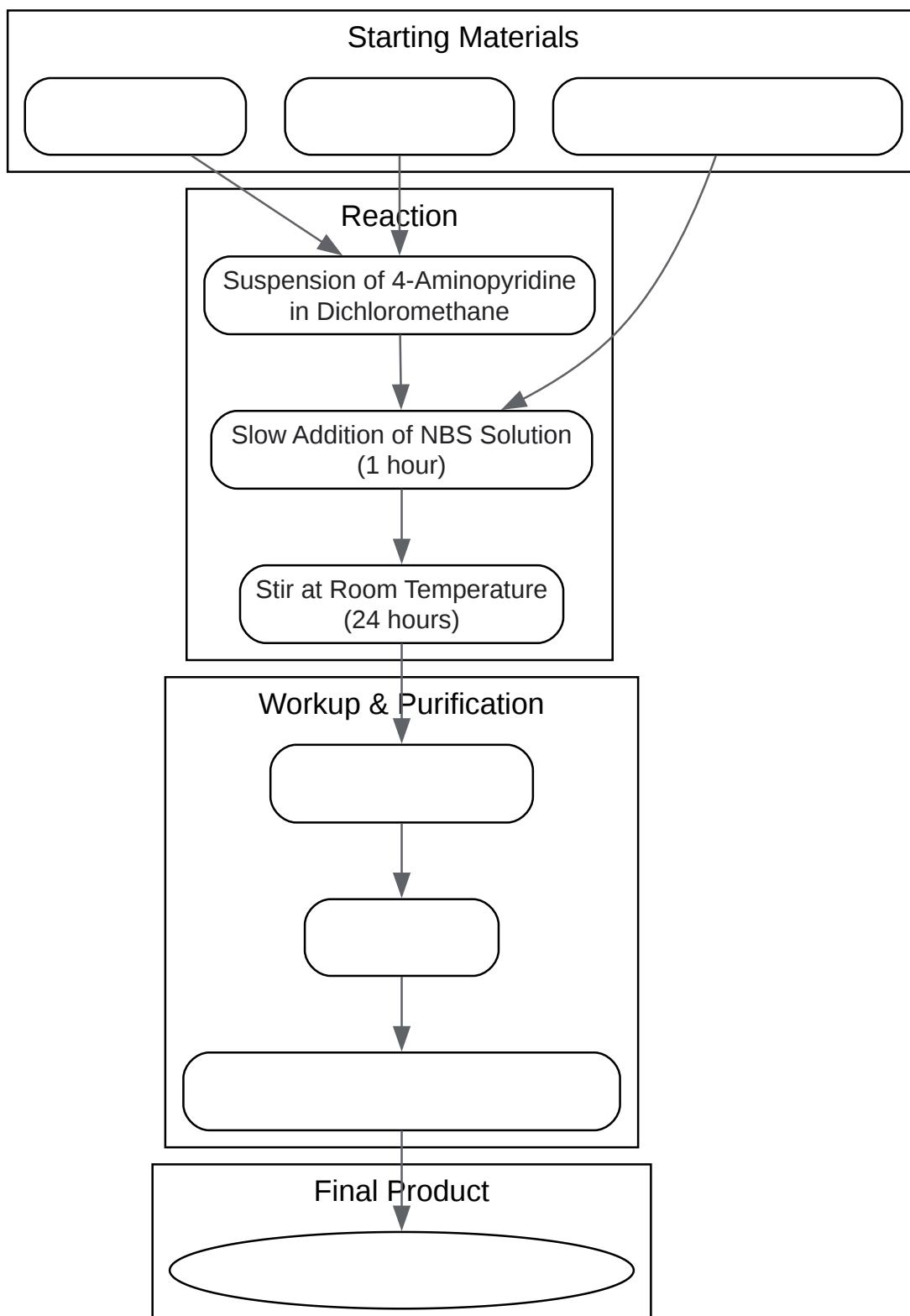
A prevalent laboratory method involves the bromination of 4-aminopyridine.[\[5\]](#)

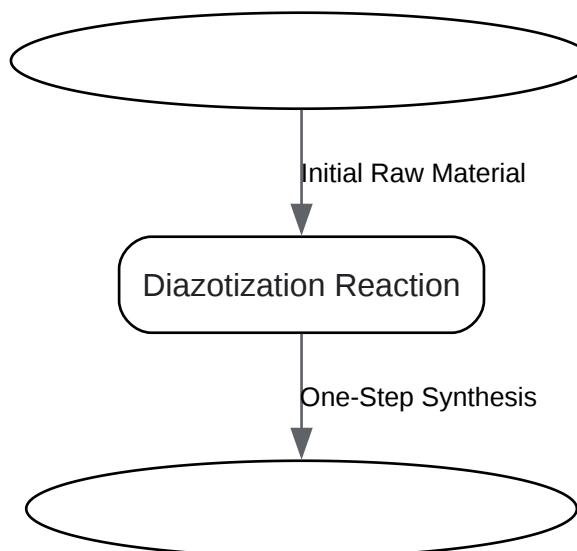
Protocol:

- Suspend 4-aminopyridine (2.0 mmol, 1.0 eq.) in 10 mL of dichloromethane.
- Slowly add a solution of N-bromosuccinimide (NBS) (4.6 mmol, 2.3 eq.) in 30 mL of dichloromethane to the suspension over a period of 1 hour.
- Stir the reaction mixture at room temperature for 24 hours.
- After the reaction is complete, remove the solvent by distillation under reduced pressure. This will yield a mixture of succinimide and **4-amino-3,5-dibromopyridine**.
- Purify the crude product by silica gel column chromatography, using a 1:1 mixture of hexane and ethyl acetate as the eluent, to obtain the pure **4-amino-3,5-dibromopyridine** as a colorless solid.[\[6\]](#)

A similar procedure is also described using carbon tetrachloride as the solvent and azobisisobutyronitrile (AIBN) as an initiator, with NBS added in batches at 20°C and the reaction proceeding for 24 hours at room temperature.[\[7\]](#)

Synthesis Workflow from 4-Aminopyridine





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